m-Anisic acid, 4-chlorophenyl ester
Description
m-Anisic acid, 4-chlorophenyl ester (CAS 42-124-7) is an aromatic ester derived from 3-methoxybenzoic acid (m-anisic acid) and 4-chlorophenol. Structurally, it consists of a methoxy group at the meta position of the benzoic acid moiety and a chloro substituent at the para position of the phenyl ester group. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity often associated with chlorinated aromatic esters.
Key Properties (inferred from structural analogs and evidence):
- Molecular Formula: $ \text{C}{14}\text{H}{11}\text{ClO}_{3} $
- Molecular Weight: ~262.68 g/mol (calculated)
- Synthesis: Likely synthesized via esterification of m-anisic acid with 4-chlorophenol using coupling agents (e.g., DCC) or acid-catalyzed conditions, as described for structurally related esters .
Properties
CAS No. |
126165-52-4 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-chlorophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
InChI Key |
NSYNJRZBHCVYKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisic acid, 4-chlorophenyl ester typically involves the esterification of m-anisic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: m-Anisic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-anisic acid and 4-chlorophenol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents (Br2, Cl2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: m-Anisic acid and 4-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Corresponding alcohol.
Scientific Research Applications
m-Anisic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of m-Anisic acid, 4-chlorophenyl ester primarily involves its interaction with biological molecules through its ester and aromatic functional groups. The ester bond can be hydrolyzed by esterases, releasing m-anisic acid and 4-chlorophenol, which may exert biological effects. The aromatic ring can participate in various interactions with proteins and other biomolecules, potentially affecting their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares m-anisic acid, 4-chlorophenyl ester with structurally similar esters:
Key Observations :
- Substituent Effects: The 4-chloro group in the target compound enhances lipophilicity compared to the 4-cyano (polar) or 3-methyl (hydrophobic) groups in analogs. This is supported by the higher logP of the 3-methylphenyl ester (3.223) , suggesting that chloro substituents may further increase hydrophobicity.
- Molecular Weight : The target compound’s higher molecular weight (~262.68 g/mol) compared to simpler esters like methyl 4-chlorophenylacetate (184.62 g/mol) may influence its pharmacokinetic properties, such as membrane permeability.
Research Findings and Implications
- Substituent-Driven Bioactivity: The 4-chloro group enhances bioactivity in cancer models, while electron-withdrawing groups (e.g., 4-cyano) may alter binding affinities .
- Selectivity : Chlorophenyl esters exhibit selective toxicity toward cancer cells, minimizing off-target effects .
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